molecular formula C18H20N6O3 B12041936 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B12041936
M. Wt: 368.4 g/mol
InChI Key: WKJSUOIUHPVIFE-YBFXNURJSA-N
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Description

4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a hydrazone derivative combining a 4-methoxybenzaldehyde moiety with a substituted purine scaffold. Hydrazones are well-documented for their versatility in medicinal chemistry due to their ability to form stable Schiff bases, which often exhibit biological activity such as antimicrobial, anticancer, or enzyme inhibitory effects .

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C18H20N6O3/c1-5-10-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+

InChI Key

WKJSUOIUHPVIFE-YBFXNURJSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC=C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC=C

Origin of Product

United States

Preparation Methods

Hydrazide Synthesis via Hydrazinolysis

The precursor 4-methoxybenzohydrazide is typically synthesized through hydrazinolysis of methyl 4-methoxybenzoate. Refluxing methyl 4-methoxybenzoate with excess hydrazine hydrate (80%) in methanol for 6 hours yields 4-methoxybenzohydrazide at 92% purity after recrystallization from methanol. This step is critical for ensuring high-purity starting material, as impurities can hinder subsequent condensation reactions.

Aldehyde Functionalization

The purine-derived aldehyde component, 7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-carbaldehyde, is prepared via alkylation of purine derivatives. For example, alkylation of 8-bromopurine with allyl bromide in acetone under reflux with potassium carbonate as a base yields the target aldehyde after column chromatography.

Condensation Reaction

Equimolar amounts of 4-methoxybenzohydrazide and the purine aldehyde are refluxed in methanol or ethanol with a catalytic amount of acetic acid for 3–4 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming the hydrazone linkage. The product precipitates upon cooling and is recrystallized from methanol, yielding 78–92% of the target compound.

Key Parameters:

  • Solvent: Methanol or ethanol

  • Catalyst: Acetic acid (2–3 drops)

  • Temperature: Reflux (60–80°C)

  • Reaction Time: 3–4 hours

  • Yield: 78–92%

Mechanochemical Synthesis

Solvent-Free Grinding

Mechanochemical synthesis avoids solvents by utilizing ball milling. A mixture of 4-methoxybenzohydrazide and the purine aldehyde is ground with a 10 mm milling ball in a Teflon jar at 25 Hz for 60 minutes. Liquid-assisted grinding (LAG) with 50 μL methanol enhances reactivity, producing the hydrazone without requiring purification.

Advantages and Limitations

This method achieves 85–90% yield within 1 hour, offering an eco-friendly alternative to traditional reflux. However, scalability is limited by equipment constraints, and product crystallinity may vary compared to solution-based methods.

Solid-State Melt Reactions

Thermal Condensation

Solid-state reactions involve heating equimolar mixtures of 4-methoxybenzohydrazide and the purine aldehyde at 110–140°C in a sealed tube for 1 hour. The melt reaction facilitates direct condensation without solvents, yielding 80–88% of the product. Post-reaction analysis via powder X-ray diffraction (PXRD) confirms crystallinity.

Optimization Insights

Higher temperatures (140°C) improve reaction efficiency for bulkier aldehydes, while lower temperatures (110°C) suffice for simpler derivatives. This method is ideal for thermally stable reactants but may require recrystallization to remove minor byproducts.

Comparative Analysis of Preparation Methods

MethodSolventTemperature (°C)Time (h)Yield (%)Purity
Solution-BasedMethanol60–803–478–92High (recrystallized)
MechanochemicalNone25 (ambient)185–90Moderate
Solid-State MeltNone110–140180–88High (PXRD-confirmed)

Critical Reaction Parameters

Solvent Selection

Methanol and ethanol are preferred for their ability to dissolve both hydrazides and aldehydes while facilitating easy recrystallization. Aprotic solvents like acetone are less effective due to poor hydrazide solubility.

Catalytic Additives

Acetic acid (2–3 drops) accelerates the condensation by polarizing the aldehyde’s carbonyl group. Omitting the catalyst reduces yields by 20–30%.

Purification Techniques

Recrystallization from methanol or ethanol removes unreacted starting materials and byproducts. Needle-like crystals are typically obtained, with purity verified via NMR and CHN analysis .

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone moiety participates in cyclization reactions to form nitrogen-containing heterocycles:

Coumarin Formation

Reaction with salicylaldehyde under acidic conditions yields coumarin derivatives via intramolecular cyclization :

Hydrazone+SalicylaldehydeH+Coumarin Derivative+H2O\text{Hydrazone}+\text{Salicylaldehyde}\xrightarrow{\text{H}^+}\text{Coumarin Derivative}+\text{H}_2\text{O}

Example :

  • Substituents on the purine ring influence reaction rates and regioselectivity .

Azo Coupling

Reaction with diazonium salts forms azo-linked derivatives, useful for dye synthesis :

Hydrazone+Ar N2+Azo Product+HCl\text{Hydrazone}+\text{Ar N}_2^+\rightarrow \text{Azo Product}+\text{HCl}

Conditions :

  • Carried out in ethanol at 0–5°C .

  • Electron-withdrawing groups on the aryl diazonium salt enhance reactivity .

Insertion Reactions

Phosphine-mediated reductive N–H bond insertion with α-keto esters generates multi-substituted hydrazones :

Hydrazone+RCOCOOR P NMe2 3Insertion Product\text{Hydrazone}+\text{RCOCOOR }\xrightarrow{\text{P NMe}_2\text{ }_3}\text{Insertion Product}

Scope :

  • Yields: 70–94% for Cbz- and Boc-protected hydrazones .

  • Scalable to 3.0 mmol without yield erosion .

Heterocycle Formation

Thermolysis or acid-catalyzed conditions promote cyclization into purine-fused heterocycles (e.g., hydantoins) :

HydrazoneΔ or H+Hydantoin Derivative\text{Hydrazone}\xrightarrow{\Delta \text{ or }\text{H}^+}\text{Hydantoin Derivative}

Mechanism :

  • Involves nucleophilic attack of the hydrazone NH on adjacent carbonyl groups, followed by ring closure .

Comparative Reactivity Table

Reaction Type Conditions Products Yield References
CondensationReflux in 1,4-dioxaneHydrazone74–82%
Coumarin CyclizationAcid catalysis, ethanolCoumarin derivatives68%
Azo CouplingEthanol, 0–5°CAzo-linked hydrazones60–75%
N–H InsertionP(NMe₂)₃, CH₂Cl₂, 0°C to RTMulti-substituted hydrazones70–94%
Thiophene SynthesisS₈, Et₃N, refluxTetrahydrobenzo[ b]thiophenes65–78%

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
This compound serves as a valuable reagent in organic synthesis. It is often utilized as a precursor for the synthesis of more complex molecules. The hydrazone linkage it forms is crucial in creating various derivatives that can be further modified for diverse applications.

Synthetic Routes
The synthesis typically involves the condensation of 4-methoxybenzaldehyde with purine derivatives under controlled reaction conditions. The process may require specific catalysts and solvents to enhance yield and purity.

Biological Research

Antimicrobial Properties
Research indicates that this hydrazone exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular interactions, although further research is necessary to elucidate its mechanisms of action .

Medical Applications

Therapeutic Potential
4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is being explored for its therapeutic applications in treating diseases such as cancer and infections. Its ability to interact with biological targets suggests potential as a lead compound in drug development .

Industrial Uses

Material Development
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the creation of advanced materials that can be used in various applications ranging from pharmaceuticals to polymers.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this hydrazone revealed that it effectively inhibited the growth of E. coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes and inhibition of enzyme activity .

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines by activating caspase pathways. This suggests a potential role as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action for 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazone Derivatives

Compound Benzaldehyde Substituent Purine Substituents Molecular Weight Key Functional Groups
Target Compound 4-Methoxy 7-Allyl, 1,3-dimethyl ~420 (estimated) C=O, C=N, OCH₃
4-Ethoxy Analog 4-Ethoxy 7-Ethyl, 1,3-dimethyl 456.5 C=O, C=N, OCH₂CH₃
Benzaldehyde-Purine Hydrazone None 3-Methyl, 1,7-bis(phenylmethyl) 464.5 C=O, C=N, CH₂Ph

Physicochemical and Spectroscopic Properties

  • IR and NMR Profiles : and provide spectral data for hydrazones. The target compound’s IR spectrum would likely show C=O stretches near 1700 cm⁻¹ (purine dioxo groups) and C=N stretches near 1615 cm⁻¹, similar to analogs . In NMR, the methoxy proton signal (~δ 3.8–4.0 ppm) and purine methyl/allyl protons (~δ 1.5–3.5 ppm) would be distinctive .
  • Solubility and Stability: The 4-methoxy group enhances solubility in organic solvents compared to non-polar analogs (e.g., ’s benzaldehyde derivative). However, the purine core may reduce aqueous solubility, necessitating formulation adjustments for biological testing .

Biological Activity

4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a hydrazone derivative with potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure

The compound is characterized by the following structural formula:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure includes a methoxy group and a hydrazone linkage that contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A review highlighted that various hydrazones possess activity against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Case Study : A specific hydrazone derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.5 mg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Antioxidant Activity

The antioxidant capabilities of 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone have been explored through various assays:

  • DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity with an IC50 value of 63.29 μg/mL. This suggests its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Hydrazones have been studied for their anticancer properties:

  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
  • Case Study : A derivative similar to 4-Methoxybenzaldehyde hydrazone showed promising results in inhibiting cell proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 5 μM .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is closely linked to their chemical structure. Key features influencing activity include:

  • Substituents on the Benzaldehyde Moiety : Electron-donating groups like methoxy enhance antimicrobial and antioxidant activities.
  • Hydrazone Linkage : The stability and reactivity of the hydrazone bond can affect the compound's ability to interact with biological targets.

Table of Biological Activities

Activity TypeAssay MethodResult (IC50)
AntimicrobialMIC against S. aureus0.5 mg/mL
AntioxidantDPPH Scavenging63.29 μg/mL
AnticancerMTT Assay0.5 - 5 μM

Q & A

Basic Research Questions

Q. How can the synthesis of this hydrazone derivative be optimized to achieve high yield and purity?

  • Methodological Answer :

  • Employ a two-step protocol: (1) Couple 4-methoxybenzaldehyde with a purine-based hydrazine precursor under acidic conditions (e.g., HCl/EtOH, reflux at 80°C for 6–8 hours). (2) Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Monitor reaction progress using TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, methanol/water = 70:30, UV detection at 254 nm) .
  • Optimize stoichiometry: A 1:1.2 molar ratio of aldehyde to hydrazine precursor minimizes side products like unreacted aldehyde or over-substituted derivatives .

Q. What analytical techniques are most effective for characterizing the hydrazone’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrazone bond formation (e.g., disappearance of aldehyde proton at ~10 ppm and emergence of hydrazone NH signal at ~8–9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 412.15) .
  • X-ray Crystallography : For solid-state structure elucidation, grow single crystals via slow evaporation in ethanol/dichloromethane (1:1). Compare bond lengths and angles with DFT-optimized structures .

Q. How does the electronic environment of the 4-methoxy group influence the hydrazone’s reactivity?

  • Methodological Answer :

  • Perform Hammett analysis by substituting the methoxy group with electron-withdrawing/donating groups (e.g., -NO2_2, -Cl, -OCH3_3). Measure reaction rates in nucleophilic addition assays (e.g., with hydroxylamine) to correlate substituent effects with reactivity .
  • Use DFT calculations (B3LYP/6-31G*) to map electron density distribution across the hydrazone bond and adjacent aromatic ring .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in tautomeric stability under varying pH conditions?

  • Methodological Answer :

  • Conduct pH-dependent 1H^1H-NMR studies (pH 2–12) to monitor tautomeric shifts. For example, the hydrazone NH proton may deprotonate above pH 9, forming a conjugated base with altered resonance patterns .
  • Compare experimental results with computational pKa predictions (e.g., using COSMO-RS solvation models) to identify dominant tautomers in biological vs. non-polar solvents .

Q. How can computational modeling predict the compound’s binding affinity for purinergic receptors?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of the human A2A_{2A} adenosine receptor (PDB ID: 4EIY). Focus on key interactions: (1) Hydrogen bonding between the hydrazone NH and Thr88, (2) π-π stacking of the purine core with Phe168 .
  • Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (KD_D) .

Q. What experimental strategies resolve spectral contradictions in NOESY/ROESY data caused by dynamic conformational changes?

  • Methodological Answer :

  • Acquire variable-temperature NMR (VT-NMR) spectra (25–60°C) to slow conformational exchange and resolve overlapping signals. For example, allyl group rotation in the purine moiety may cause averaging of 1H^1H-NMR peaks at room temperature .
  • Supplement with 15N^{15}N-HSQC experiments to track nitrogen chemical shifts sensitive to tautomerism .

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?

  • Methodological Answer :

  • Incubate the hydrazone in simulated gastric fluid (SGF, pH 1.2) and plasma (37°C, 24 hours). Analyze degradation products via LC-MS/MS. For instance, hydrolysis of the hydrazone bond may release 4-methoxybenzaldehyde (detected at m/z 136.05) .
  • Use accelerated stability testing (40°C/75% RH) to model shelf-life and identify degradation pathways (e.g., oxidation of the allyl group) .

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